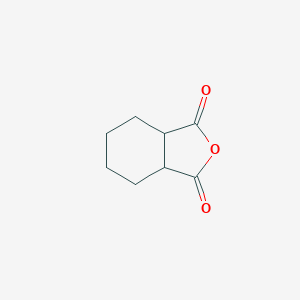

Hexahydrophthalic anhydride

概述

描述

Hexahydrophthalic anhydride (HHPA) is a saturated cycloaliphatic dicarboxylic anhydride with the molecular formula C₈H₁₀O₃. It is widely used as a curing agent for epoxy resins, particularly in applications requiring controlled hardness and thermal stability, such as electron microscopy embedding (Epon 812 resins) . HHPA hydrolyzes in water to form hexahydrophthalic acid and reacts with epoxide groups to form crosslinked networks, offering excellent chemical resistance and mechanical properties . Its low melting point (38°C) and miscibility with organic solvents make it versatile for industrial formulations .

准备方法

Hexahydrophthalic anhydride is typically synthesized through the hydrogenation of phthalic anhydride. The process involves the following steps :

Dissolution: Phthalic anhydride is heated to 50°C and dissolved in a suitable solvent at 50-70°C.

Hydrogenation: The dissolved phthalic anhydride solution is then subjected to selective hydrogenation in a constant-pressure reaction kettle or a fixed bed reactor filled with a selective hydrogenation catalyst.

Solvent Recovery: After the hydrogenation reaction, the product enters a solvent recovery column where the solvent is distilled off.

Rectification: The remaining materials are then subjected to rectification to obtain this compound at the bottom of the rectifying tower.

This method is advantageous due to its simplicity, economic benefits, and industrial applicability .

化学反应分析

Hexahydrophthalic anhydride undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters, which are used as plasticizers.

Hydrogenation: Can be further hydrogenated to produce derivatives such as methyl this compound.

Polymerization: Acts as a curing agent in the polymerization of epoxy resins.

Common reagents used in these reactions include alcohols, hydrogen gas, and catalysts such as RANEY® nickel . The major products formed include plasticizers, epoxy resin curing agents, and various polyester-based compounds .

科学研究应用

Chemical Properties and Characteristics

Hexahydrophthalic anhydride is a cyclic dicarboxylic anhydride derived from hexahydrophthalic acid. It exhibits a low melting point and low viscosity, which facilitates its handling and mixing with other resins at lower temperatures. These properties contribute to its effectiveness as a curing agent in various applications.

Key Applications

- Curing Agent for Epoxy Resins

- Polyester Resins

- Adhesives and Sealants

- Coatings

- Plasticizers

- Insecticides and Pharmaceuticals

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Epoxy Resins | Curing agent for electronic components | Enhanced mechanical properties |

| Polyester Resins | Intermediate for coatings | Improved flexibility and resistance to yellowing |

| Adhesives & Sealants | Cross-linking agent | Increased bonding strength |

| Coatings | Automotive paints | High gloss and weather resistance |

| Plasticizers | Used in flexible PVC | Improved processability |

| Insecticides | Component in formulations | Chemical stability |

| Pharmaceuticals | Drug formulation component | Reactivity suitable for medicinal chemistry |

Case Studies

-

Epoxy Resin Systems

A study highlighted the effectiveness of HHPA as a hardener for epoxy systems used in vacuum infusion molding processes. The results indicated that HHPA-based systems exhibited lower viscosity, extended pot life, and reduced exothermic reactions during curing compared to conventional hardeners . -

Coating Formulations

Research demonstrated that coatings formulated with HHPA provided superior resistance to environmental degradation compared to those using other cyclic anhydrides. This study emphasized the importance of HHPA in developing high-performance coatings for industrial applications . -

Biomarkers for Exposure Assessment

Investigations into occupational exposure to HHPA have led to the development of biomarkers based on adducted peptides from human serum albumin. These biomarkers can provide more accurate assessments of exposure levels among workers handling HHPA in industrial settings .

作用机制

The mechanism of action of hexahydrophthalic anhydride primarily involves nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This reaction mechanism is common to anhydrides and is essential for its role as a curing agent in epoxy resins and other polymerization processes .

相似化合物的比较

Structural and Reactivity Comparisons

| Compound | Structure | Reactivity with Epoxides | Accelerator Required |

|---|---|---|---|

| HHPA | Cycloaliphatic, saturated | Moderate | Yes (tertiary amines) |

| Phthalic Anhydride (PA) | Aromatic, unsaturated | Low | Yes |

| Methyl Nadic Anhydride (MNA) | Cycloaliphatic, methyl-substituted | High | No |

| Dodecenyl Succinic Anhydride (DDSA) | Aliphatic, long-chain | Moderate | Yes |

| Methyl Hexahydrophthalic Anhydride (MHHPA) | Methylated derivative of HHPA | High | No |

- Key Insights: HHPA’s cycloaliphatic structure provides better UV stability compared to aromatic analogs like PA, which are prone to yellowing . MHHPA, a methylated derivative of HHPA, exhibits higher reactivity due to enhanced steric accessibility, reducing the need for accelerators .

Thermal and Mechanical Performance

- Key Insights :

Application-Specific Uses

- Electron Microscopy : HHPA is blended with DDSA to optimize resin hardness for ultramicrotomy .

- Bio-Based Resins : Terpene-based anhydrides outperform HHPA in Tg and modulus, highlighting a shift toward sustainable alternatives .

- High-Performance Composites : MHHPA’s faster cure kinetics make it preferable for aerospace and automotive epoxy systems .

生物活性

Hexahydrophthalic anhydride (HHPA) is an important chemical compound used primarily in the production of resins, adhesives, and coatings. Its biological activity has garnered attention due to its potential health effects on workers exposed to it in industrial settings. This article provides a comprehensive overview of the biological activity of HHPA, including its toxicity, sensitization potential, and case studies highlighting its impact on human health.

HHPA is a cyclic anhydride derived from phthalic acid. Upon exposure, it can hydrolyze rapidly to form the corresponding diacid, which is then absorbed into the bloodstream. The biological half-life of HHPA in humans is approximately two hours, with a reported plasma half-life of five hours . It is primarily excreted via urine, indicating significant renal clearance .

Toxicokinetics

The absorption and distribution of HHPA can be influenced by various factors, including the route of exposure (inhalation, dermal contact) and individual susceptibility. Studies have shown that after inhalation exposure, HHPA can lead to rapid accumulation in the nasal mucosa and other tissues, including the kidneys and gastrointestinal tract .

Acute Toxicity

Acute toxicity studies indicate that HHPA has low oral and dermal toxicity. The median lethal dose (LD50) for oral exposure in rats is approximately 2700 mg/kg body weight, while for dermal exposure in rabbits, it exceeds 2000 mg/kg body weight . However, significant irritation effects have been observed upon ocular exposure, with symptoms persisting for days post-exposure .

Respiratory Sensitization

HHPA is classified as a respiratory sensitizer. In animal studies, guinea pigs exposed to HHPA demonstrated allergic responses characterized by bronchial obstruction and secretion upon subsequent inhalational challenges . Human case studies have corroborated these findings; workers exposed to HHPA reported symptoms such as asthma and rhinitis, with some testing positive for specific IgE antibodies related to HHPA .

Case Studies

Several case studies illustrate the health impacts of HHPA exposure among industrial workers:

- Case Study 1 : A cohort study involving employees exposed to HHPA revealed that 11 out of 20 participants exhibited symptoms consistent with asthma or allergic rhinitis. Specific challenge tests confirmed occupational asthma in affected individuals .

- Case Study 2 : Another investigation reported three workers with nasal and skin complaints linked to exposure to HHPA and related chemicals. Symptoms included severe rhinitis and urticaria, with one worker testing positive for specific IgE against phthalic anhydride .

Summary of Biological Activity Findings

| Biological Activity | Findings |

|---|---|

| Half-life in Humans | ~2 hours (plasma); ~5 hours (overall) |

| Acute Oral Toxicity (LD50) | 2700 mg/kg (rats) |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg (rabbits) |

| Respiratory Sensitization | Confirmed in animal models; observed in humans |

| Common Symptoms | Asthma, rhinitis, urticaria |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of HHPA relevant to experimental design?

HHPA (C₈H₁₀O₃) is a cyclic carboxylic acid anhydride with a density of 1.2 g/cm³, melting point of 32–34°C, and boiling point of 283.4°C . Its reactivity with water (forming hexahydrophthalic acid) and solubility in organic solvents (e.g., acetone, ethanol) necessitate dry storage and inert atmospheres during synthesis. These properties influence solvent selection, reaction kinetics, and safety protocols in polymer chemistry studies .

Q. What methodologies are recommended for quantifying HHPA exposure in occupational settings?

Gas chromatography (GC) with selected-ion monitoring is the gold standard for air and urine analysis. For air sampling, HHPA is trapped on XAD-2 resin, derivatized, and quantified via GC-mass spectrometry (GC-MS) with a detection limit of 0.1 µg/m³ . Urinary metabolites (hexahydrophthalic acid) are extracted using solid-phase extraction and analyzed via GC-negative-ion chemical ionization MS .

Q. How do researchers mitigate HHPA-induced sensitization in laboratory settings?

HHPA is classified as a Category 1A respiratory sensitizer under GHS . Mitigation strategies include:

- Engineering controls: Local exhaust ventilation to limit airborne concentrations <10 µg/m³ .

- Personal protective equipment (PPE): Nitrile gloves, respirators with organic vapor cartridges.

- Biomarker monitoring: Regular screening for HHPA-specific IgE/IgG antibodies in exposed personnel .

Advanced Research Questions

Q. What explains contradictory data on HHPA exposure thresholds for IgE sensitization?

Studies report sensitization at exposures as low as 10 µg/m³, but no clear dose-response correlation exists . Contradictions arise from:

- Peak exposures : Short-term spikes (>50 µg/m³) may drive IgE sensitization despite low time-weighted averages .

- Cross-reactivity : HHPA shares allergenic determinants with other anhydrides (e.g., himic anhydride), confounding threshold assessments .

- Methodological variability : Differences in air sampling (static vs. personal) and antibody assay sensitivity (RAST vs. ELISA) .

Table 1 : Antibody Prevalence vs. HHPA Exposure Levels

| Exposure Range (µg/m³) | IgE Positivity (%) | IgG Positivity (%) | Study |

|---|---|---|---|

| <10 | 24% | 21% | |

| 10–50 | 24% | 34% | |

| ≥50 | 24% | 45% |

Q. How do HHPA-protein adducts inform mechanistic studies of allergic sensitization?

HHPA forms covalent adducts with lysine residues and N-terminal valine in hemoglobin (Hb) and human serum albumin (HSA). These adducts are biomarkers for long-term exposure and elucidate immune recognition pathways:

- Adduct quantification : Liquid chromatography-tandem MS (LC-MS/MS) identifies up to 6 adducts on Hb α-chains and 5 on β-chains .

- Immunogenicity : Adducts on HSA act as haptens, triggering IgE/IgG production in sensitized individuals .

Q. What advanced analytical techniques resolve HHPA isomer-specific reactivity in polymer synthesis?

HHPA exists as cis/trans isomers, influencing epoxy resin curing kinetics. Nuclear magnetic resonance (NMR) and high-resolution MS distinguish isomer ratios:

- ¹³C-NMR : Chemical shifts at 170–175 ppm (anhydride carbonyl) vary between isomers .

- Q-TOF-MS : Quantifies isomer-specific adducts in polymer matrices .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers validate HHPA-specific biomarkers in cohort studies?

- Cohort selection : Include workers with documented HHPA exposure histories (e.g., epoxy resin manufacturing) .

- Longitudinal sampling : Monitor antibody titers and adduct levels pre-/post-exposure to establish temporal trends .

- Cross-validation : Correlate air monitoring data (GC-MS) with urinary metabolites (hexahydrophthalic acid) and Hb adducts .

Q. What statistical approaches address confounding factors in HHPA epidemiology?

- Multivariate regression : Adjust for smoking, atopy, and co-exposure to other anhydrides .

- Machine learning : Cluster analysis identifies subpopulations with heightened genetic susceptibility to sensitization .

Q. Data Contradiction Analysis

Q. Why do some studies report HHPA as a stronger sensitizer than methylhexahydrophthalic anhydride (MHHPA)?

HHPA’s lower molecular weight and higher volatility increase respiratory deposition, enhancing sensitization risk. MHHPA’s methyl group reduces electrophilicity, slowing protein adduct formation . However, cross-reactivity between HHPA and MHHPA complicates direct comparisons .

属性

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026515 | |

| Record name | Hexahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid; [ICSC] Glassy solid; [EPA ChAMP] White solid; [Alfa Aesar MSDS], SOLID IN VARIOUS FORMS., Dry powder or solid in various forms, or clear, colorless, viscous liquid. | |

| Record name | 1,3-Isobenzofurandione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydrophthalic anhydride, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

BP: 145 °C at 18 mm Hg, 296 °C, 564.8 °F | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

149 °C (open cup), 300.2 °F | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether, Solubility in water: reaction | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.19 at 40 °C, 5.3 | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 5.3, 1.19 | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 [mmHg], Vapor pressure, Pa at 25 °C: 0.9, 5.35x10(-2) | |

| Record name | Hexahydrophthalic anhydride, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, colorless, viscous liquid, ... becomes a glassy solid at 35-36 °C | |

CAS No. |

85-42-7, 14166-21-3, 71749-03-6 | |

| Record name | Hexahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014166213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

32 °C, 35-36 °C, 89.6 °F | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。